molecular formula C8H15NO B1378307 Octahydro-1-benzofuran-4-amine CAS No. 1394040-97-1

Octahydro-1-benzofuran-4-amine

Cat. No.: B1378307
CAS No.: 1394040-97-1
M. Wt: 141.21 g/mol
InChI Key: RPBKHWWRNPJZLF-UHFFFAOYSA-N
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Description

Octahydro-1-benzofuran-4-amine is a chemical compound with the molecular formula C8H15NO It is a derivative of benzofuran, characterized by a fully saturated benzofuran ring system with an amine group at the 4-position

Scientific Research Applications

Octahydro-1-benzofuran-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

While the specific mechanism of action for Octahydro-1-benzofuran-4-amine is not mentioned in the search results, benzofuran compounds in general have been found to exhibit a wide range of biological activities . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

The safety information for Octahydro-1-benzofuran-4-amine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Benzofuran and its derivatives have attracted attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on the development of new therapeutic agents, especially antimicrobial candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1-benzofuran-4-amine typically involves the reduction of benzofuran derivatives. One common method is the catalytic hydrogenation of benzofuran in the presence of ammonia, which introduces the amine group at the desired position. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be further reduced to form fully saturated amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Fully saturated amines.

    Substitution: Substituted benzofuran amines.

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the saturation and amine group.

    Tetrahydrobenzofuran: A partially saturated derivative with different chemical properties.

    Benzofuran-4-amine: A non-saturated analog with an amine group at the same position.

Uniqueness: Octahydro-1-benzofuran-4-amine is unique due to its fully saturated ring system and the presence of an amine group, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-2-1-3-8-6(7)4-5-10-8/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBKHWWRNPJZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCOC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-97-1
Record name octahydro-1-benzofuran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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